molecular formula C15H12 B13149607 9-Vinyl-9H-fluorene

9-Vinyl-9H-fluorene

Cat. No.: B13149607
M. Wt: 192.25 g/mol
InChI Key: RURJJBCHSMJLJT-UHFFFAOYSA-N
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Description

9-Vinyl-9H-fluorene is an organic compound with the molecular formula C15H12. It is a derivative of fluorene, characterized by the presence of a vinyl group attached to the ninth carbon of the fluorene structure. This compound is known for its unique chemical properties and has garnered significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Vinyl-9H-fluorene typically involves the vinylation of fluorene. One common method is the reaction of fluorene with vinyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 9-Vinyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 9-ethyl-9H-fluorene.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted fluorenes.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: 9-Fluorenone or 9-carboxyfluorene.

    Reduction: 9-Ethyl-9H-fluorene.

    Substitution: Various halogenated fluorenes.

Scientific Research Applications

9-Vinyl-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.

    Industry: this compound is used in the production of high-performance materials, including optoelectronic devices and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 9-Vinyl-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The vinyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    9H-Fluorene: The parent compound without the vinyl group.

    9-Ethyl-9H-fluorene: A reduced form of 9-Vinyl-9H-fluorene.

    9-Fluorenone: An oxidized derivative of fluorene.

Uniqueness: this compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from its analogs.

Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

9-ethenyl-9H-fluorene

InChI

InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-11H,1H2

InChI Key

RURJJBCHSMJLJT-UHFFFAOYSA-N

Canonical SMILES

C=CC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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